4-(3-Methoxyphenyl)-1,3-thiazole
Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The 4-(3-Methoxyphenyl)-1,3-thiazole compound would contain a methoxyphenyl group attached to the fourth carbon of the thiazole ring .
Molecular Structure Analysis
The molecular structure of thiazoles typically consists of a planar, aromatic ring system. The presence of the methoxyphenyl group in 4-(3-Methoxyphenyl)-1,3-thiazole would likely introduce additional complexity to the molecular structure .Chemical Reactions Analysis
Thiazoles are known to participate in a variety of chemical reactions, often serving as precursors to other compounds in pharmaceutical and materials science . The specific reactions involving 4-(3-Methoxyphenyl)-1,3-thiazole are not detailed in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiazoles are generally stable compounds that are resistant to oxidation and reduction . The specific properties of 4-(3-Methoxyphenyl)-1,3-thiazole are not detailed in the available literature.Scientific Research Applications
1. Anti-Corrosion Applications
4-(4-methoxy-phenyl)-thiazole derivatives, such as thiazole hydrazones, have been studied for their potential as anti-corrosion agents. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic media. The study revealed that these inhibitors can effectively suppress both the anodic and cathodic processes of steel corrosion, acting as mixed-type inhibitors (Chaitra et al., 2016).
2. Pharmaceutical Applications
Compounds similar to 4-(3-Methoxyphenyl)-1,3-thiazole have been explored for their pharmaceutical potential. For example, derivatives have been studied for anticonvulsant activity, with some compounds showing promising results and recommended for further study (Vijaya Raj & Narayana, 2006).
3. Cardiotropic and Antihypertensive Effects
Some derivatives of 4-(4-methoxyphenyl)-1,3-thiazole have been investigated for their potential antihypertensive and cardiotropic effects. These compounds showed a high affinity to the angiotensin II receptor and exhibited significant antihypertensive effects, comparable to known drugs in this category (Drapak et al., 2019).
4. Antimicrobial and Anticancer Activity
4-(4-methoxyphenyl)-1,3-thiazole derivatives have also been explored for their antimicrobial and anticancer properties. For instance, studies have shown these compounds to exhibit antifungal and antibacterial effects. Molecular docking studies have been conducted to identify the interactions with different proteins, providing insights into their potential biological activities (Viji et al., 2020).
5. Organic Light Emitting Diode (OLED) Applications
Derivatives of 4-(4-methoxyphenyl)-1,3-thiazole have been used in the development of white organic light emitting diodes (WOLEDs). These compounds can undergo reversible excited-state intramolecular proton transfer, leading to emissions that can be tuned from blue to yellow, allowing for applications in OLED technology (Zhang et al., 2016).
6. Fluorescence Applications
Thiazole-based push-pull fluorophores, including derivatives of 4-(4-methoxyphenyl)-1,3-thiazole, have been studied for their photophysical properties. These fluorophores exhibit significant quantum yields and are promising for applications in fluorescence-based technologies (Habenicht et al., 2015).
Future Directions
properties
IUPAC Name |
4-(3-methoxyphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(5-9)10-6-13-7-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKPLTGRSPEYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408627 | |
Record name | 4-(3-methoxyphenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1,3-thiazole | |
CAS RN |
35582-20-8 | |
Record name | 4-(3-methoxyphenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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